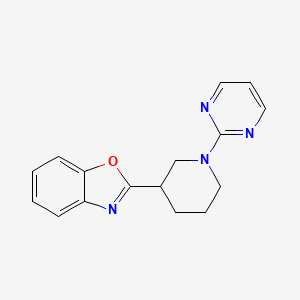![molecular formula C23H22N6O6 B2495193 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207050-96-1](/img/structure/B2495193.png)
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel oxadiazolylpyrrolotriazoles involves a 1,3-dipolar cycloaddition reaction, showcasing the compound's complex synthetic route. This process allows for the efficient generation of a variety of substituted phenyl-1,2,4-oxadiazole rings integrated into the pyrrolo[3,4-d][1,2,3]triazole framework, indicating a versatile method for creating a diverse set of derivatives with potential biological activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Molecular Structure Analysis
Molecular structure determination, particularly through NMR spectroscopy and single-crystal X-ray diffraction, plays a crucial role in confirming the complex structures of such compounds. The precise structure determination aids in understanding the spatial arrangement and electronic distribution, essential for predicting reactivity and interaction with biological targets (Kariuki et al., 2022).
Chemical Reactions and Properties
Chemical properties of this compound class, such as reactivity towards various reagents, are pivotal for its functionalization and potential biological application. The ability to undergo reactions such as cycloaddition, substitution, and oxidation highlights the compound's versatility and potential for generating a wide range of derivatives with varied biological activities (Zolfigol et al., 2006).
Applications De Recherche Scientifique
Synthesis and Anti-protozoal Activity
This compound, as part of novel heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole, demonstrates potential anti-protozoal and anti-cancer activities. The design and synthesis involve the principle of bioisosterism, leading to a series of oxadiazolyl pyrrolo triazole diones. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, with their structures confirmed by spectroscopic methods and physical characteristics. The in vitro anti-protozoal and cytotoxic activities are investigated, highlighting their potential in medicinal chemistry (Dürüst et al., 2012).
Antimicrobial Activities
Research on similar compounds, including 1,2,4-triazole derivatives, has shown that they possess antimicrobial properties. The synthesis process often involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds screened for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against test microorganisms, indicating their relevance in developing new antimicrobial agents (Bektaş et al., 2007).
Antihyperglycemic Activity
A series of 1,2,4-oxadiazolidine-3,5-diones has been synthesized and evaluated for their oral antihyperglycemic effects in diabetic mouse models, such as db/db and ob/ob mice. These compounds, particularly the methoxy- and ethoxy-linked oxazole 1,2,4-oxadiazolidine-3,5-diones, have shown to normalize plasma glucose levels at certain oral doses, with the trifluoromethoxy analog being the most active compound. This indicates their potential as antihyperglycemic agents (Malamas et al., 2001).
Synthesis and Structure Determination
The synthesis and structure determination of derivatives, such as 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, further contribute to the chemical understanding and potential applications of these compounds. The structure of these compounds is ascertained through methods like NMR spectroscopy and single-crystal X-ray diffraction, facilitating their potential use in various biological and medicinal applications (Kariuki et al., 2022).
Propriétés
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-4-34-16-10-5-13(11-17(16)33-3)21-24-18(35-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)14-6-8-15(32-2)9-7-14/h5-11,19-20H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTXIFAMFZJZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)
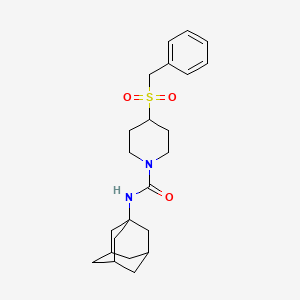
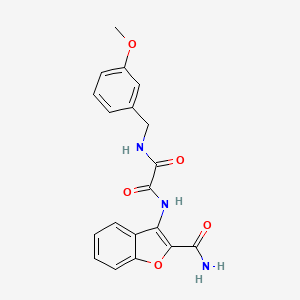
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)
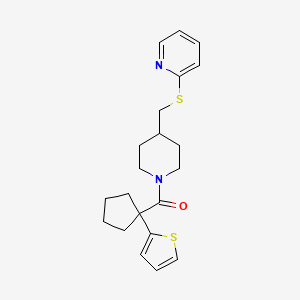
![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
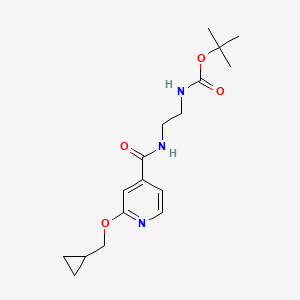



![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
